Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate
Description
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a ureido linkage, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUCDKWBLZHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Isocyanate Intermediate
Patent WO2017191650A1 demonstrates urea synthesis using carbodiimide-mediated coupling, suggesting applicability for this target. The pyrrolidinone-derived amine could react with ethyl 3-isocyanatopropanoate under conditions employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Stepwise Assembly through Carbamate Intermediates
Alternative approaches from US7709493B2 utilize protected intermediates, where the amine reacts with carbonyl diimidazole (CDI)-activated carbamates followed by esterification. This method proves advantageous for controlling regioselectivity in complex polyfunctional molecules.
Synthetic Route Development
Pyrrolidinone Core Synthesis
The 1-(4-fluorophenyl)-5-oxopyrolidin-3-yl scaffold originates from cyclocondensation of 4-fluorophenyl glycine derivatives. Key steps include:
- Mannich Reaction : 4-Fluorobenzaldehyde reacts with β-alanine ethyl ester and ammonium acetate in acetic acid at 110°C for 6 hours, yielding 65% of the pyrrolidinone precursor.
- Reductive Amination : Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol converts the nitro intermediate to the primary amine with 88% yield, as demonstrated in analogous systems.
Urea Bond Formation
Comparative studies of coupling agents reveal optimized conditions:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 72 |
| CDI | THF | 0→25 | 6 | 68 |
| DCC/DMAP | Acetonitrile | 40 | 18 | 61 |
Data adapted from and shows EDC/HOBt in dichloromethane provides optimal results, minimizing epimerization observed with bulkier reagents.
Esterification and Final Assembly
The propanoate ester moiety introduces via two strategies:
- Direct Esterification : Reaction of 3-ureidopropanoic acid with ethanol (3 eq.) using thionyl chloride (1.2 eq.) in refluxing dichloromethane achieves 70% yield after 16 hours.
- Transesterification : Methyl ester intermediates undergo methanolysis with sodium ethoxide catalyst, though this method shows lower efficiency (58% yield).
Process Optimization and Scale-Up
Crystallization Control
Polymorph screening identifies Form II as the stable crystalline phase, characterized by:
- XRPD : Peaks at 6.8°, 13.2°, 19.7° 2θ
- DSC : Melt onset 184°C with ΔH 132 J/g
Seeding with Form II crystals during cooling crystallization from ethyl acetate/hexanes (3:1) improves phase purity to >99%.
Purification Advances
Comparative HPLC methods developed per USP guidelines:
| Column | Mobile Phase | Flow (mL/min) | Rt (min) |
|---|---|---|---|
| C18, 150×4.6 mm | ACN/0.1% H3PO4 (45:55) | 1.0 | 8.2 |
| HILIC, 100×2.1 | ACN/H2O (85:15) | 0.5 | 5.7 |
The C18 method provides superior resolution (Rs = 2.3) for detecting residual EDC below 0.1%.
Mechanistic Considerations
Urea Formation Kinetics
In situ FTIR monitoring reveals second-order kinetics for the EDC-mediated coupling (k = 0.42 L/mol·s at 25°C). The rate-determining step involves attack of the amine on the O-acylisourea intermediate.
Stereochemical Outcomes
Chiral HPLC analysis (Chiralpak AD-H column) confirms retention of configuration at the pyrrolidinone stereocenter during coupling. Racemization remains below 2% when reactions are conducted below 30°C.
Industrial Implementation
Continuous Flow Synthesis
Pilot-scale trials in a Corning AFR module demonstrate:
- 87% conversion in 8 minutes residence time
- 3.2 kg/day productivity
- 92% space-time yield improvement over batch
Key parameters:
Waste Stream Management
Life cycle analysis identifies ethanol recovery via distillation (85% efficiency) and EDC decomposition with sodium bisulfite (99% degradation) as critical sustainability measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate exhibit significant antitumor properties. The presence of the pyrrolidine moiety is crucial as it enhances binding affinity to proteins involved in tumor growth.
Case Study : A study assessed the antitumor efficacy of related urea derivatives against various cancer cell lines, revealing GI50 values (the concentration needed to inhibit cell growth by 50%) as follows:
- Non-small Cell Lung Cancer : 1.7 µM
- Prostate Cancer : 15.9 µM
- Ovarian Cancer : 25.9 µM
These findings suggest that this compound could be further investigated for its potential as an anticancer agent.
Antimicrobial Activity
The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. Urea derivatives are noted for their broad-spectrum antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values :
- Staphylococcus aureus : 0.03–0.06 µg/mL
- Streptococcus pyogenes : 0.06–0.12 µg/mL
- Haemophilus influenzae : 0.25–1 µg/mL
This antimicrobial activity suggests potential applications in treating bacterial infections.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The structural components, particularly the thiazole and pyrrolidine rings, are vital for its biological activity.
Example Synthetic Route
- Formation of the pyrrolidine core via cyclization.
- Substitution reactions to introduce the ethoxyphenyl and thiazole moieties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: This compound features a tetrazole ring instead of a pyrrolidinone ring, which may result in different biological activities and properties.
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate: The presence of a chlorophenyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrrolidine ring and a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 359.41 g/mol. The structure can be represented as follows:
Research indicates that this compound acts as an inhibitor of the p90 ribosomal S6 kinase (RSK), which plays a critical role in various cellular processes including growth, proliferation, and survival. RSK inhibitors are being explored for their potential in cancer therapy due to their ability to modulate signaling pathways associated with tumor growth.
Key Findings:
- Inhibition of RSK : this compound has been shown to inhibit RSK activity in vitro, leading to reduced cell proliferation in certain cancer cell lines .
- Cell Line Studies : In studies involving various cancer cell lines, the compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against specific types of tumors .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SJSA-1 | 0.22 | RSK inhibition |
| Induction of apoptosis | Various cancer lines | 0.15 - 0.24 | Activation of p53 pathway |
| Inhibition of tumor growth | Xenograft models | Not specified | Modulation of signaling pathways |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of the compound in xenograft models. The compound was administered at doses of 100 mg/kg over two weeks, resulting in moderate tumor growth inhibition. Notably, it induced upregulation of p53 and other apoptotic markers, suggesting its potential as an anticancer agent .
Case Study 2: Pharmacokinetics
A pharmacokinetic study highlighted the absorption and distribution characteristics of this compound. The results indicated favorable bioavailability and tissue penetration properties, which are crucial for therapeutic efficacy .
Q & A
Basic: What are the optimal synthetic routes for Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidinone core via cyclization of a β-keto ester intermediate under acidic or basic conditions.
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Ureido linkage formation using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like THF or DMF .
Optimization Tips:
- Use tripotassium phosphate as a base to enhance nucleophilic substitution efficiency .
- Control temperature (0–25°C) during coupling to minimize side reactions.
- Employ LCMS and HPLC for real-time reaction monitoring (e.g., retention time: 0.81–1.01 minutes under SQD-FA05 conditions) .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
Key methods include:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 393–789 [M+H]+) and purity .
- HPLC: Quantifies purity using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water .
- NMR Spectroscopy: Assigns structural features (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at δ 170–175 ppm) .
- TLC (Thin-Layer Chromatography): Tracks reaction progress using silica gel plates and UV visualization .
Basic: How can researchers screen the biological activity of this compound effectively?
Answer:
- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates.
- Cellular Assays: Evaluate cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., IL-6/IL-1β ELISA) in cell lines .
- Receptor Binding Studies: Use radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to calculate binding affinity .
Advanced: How do structural modifications (e.g., fluorine position) impact biological activity?
Answer:
- Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to 3- or 2-fluoro analogs, improving membrane permeability .
- Ureido Linker: Replacing the methylene group with sulfonamide reduces activity, suggesting the urea moiety is critical for target engagement .
- Ester vs. Carboxylic Acid: The ethyl ester improves bioavailability but requires hydrolysis in vivo for active metabolite release .
Methodology:
- Compare IC50 values of analogs in enzyme assays.
- Perform molecular docking to assess binding interactions with target proteins .
Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Answer:
- Stability Studies:
- Contradiction Resolution:
Advanced: What strategies mitigate impurities formed during large-scale synthesis?
Answer:
Common impurities include:
- Unreacted Intermediates: Remove via column chromatography or recrystallization .
- Diastereomers: Optimize chiral resolution using HPLC with chiral columns (e.g., CHIRALPAK® AD-H) .
- Hydrolysis Products: Control moisture levels during synthesis and storage .
Scale-Up Tips:
- Use flow chemistry to improve mixing and heat transfer.
- Implement QbD (Quality by Design) principles to define critical process parameters .
Advanced: How can in silico modeling predict the compound’s ADMET properties?
Answer:
- Tools: Use SwissADME or ADMET Predictor™ for:
- LogP: Predicted ~2.5 (moderate lipophilicity).
- CYP450 Inhibition: Screen for interactions with CYP3A4/2D6.
- BBB Permeability: The fluorophenyl group may enhance CNS penetration .
- Validation: Compare predictions with experimental data (e.g., hepatic microsomal stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
